molecular formula C8H4ClN3 B1426105 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 1019020-03-1

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No. B1426105
M. Wt: 177.59 g/mol
InChI Key: UIMAAJCAUDUELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 . It has a molecular weight of 177.59 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is 1S/C8H4ClN3/c9-7-5-12-4-6 (3-10)1-2-8 (12)11-7/h1-2,4-5H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involving these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

It has a predicted density of 1.41±0.1 g/cm3 .

Scientific Research Applications

DNA Detection and Fluorescence

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile has potential applications as a DNA-specific fluorescent probe. Novel benzimidazo[1,2-a]quinolines, a class that includes this compound, have been synthesized and characterized for their spectroscopic properties. These compounds have shown enhanced fluorescence emission intensity in the presence of ct-DNA, making them suitable for DNA detection applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Molecular Docking and Antimicrobial Activity

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile derivatives have been explored for their potential in molecular docking and antimicrobial activities. These derivatives have been shown to exhibit moderate to good binding energies on target proteins, indicating their potential in drug development and as antimicrobial agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis and Structural Conversion

The synthesis of imidazo[1,2-a]-pyridine derivatives, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, has been a focus of research for their structural properties and conversion potential. Studies have explored various synthesis methods and the structural conversion of these compounds into other chemical structures (Chien, Thien, Loc, & Sung, 2014).

Luminescent Materials Development

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is investigated for its role in the development of luminescent materials. Research has shown that this compound can exhibit phosphorescent color switching in response to acid-base vapor stimuli, making it a promising candidate for developing dynamic functional materials with switchable properties (Li & Yong, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile and similar compounds involve further exploration of their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines from various substrates is a promising area of research .

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAAJCAUDUELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 2
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.